molecular formula C17H18D3NO4.HBr B1163733 Scopolamine-d3 HBr

Scopolamine-d3 HBr

Cat. No.: B1163733
M. Wt: 387.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Development of Deuterated Scopolamine Derivatives

The development of deuterated scopolamine derivatives represents a strategic advancement in analytical chemistry, emerging from the need for highly reliable internal standards in quantitative analysis. The synthesis of Scopolamine-d3 Hydrobromide involves the incorporation of three deuterium atoms into the methyl group attached to the nitrogen atom of the tropane ring system. This isotopic modification was developed to address the limitations of traditional analytical methods that lacked adequate internal standardization.

Research conducted on tropane alkaloid analysis has demonstrated that deuterated internal standards significantly improve the accuracy and precision of analytical measurements. The development process involved careful consideration of the deuterium placement to ensure minimal impact on the compound's fundamental chemical properties while maximizing analytical utility. Studies have shown that the incorporation of deuterium at the nitrogen-methyl position provides optimal stability and analytical performance characteristics.

The synthetic approach to producing Scopolamine-d3 Hydrobromide typically involves base-catalyzed hydrolysis procedures followed by derivatization processes. These methods have been refined to achieve high purity levels, with contemporary preparations routinely exceeding ninety-five percent purity as determined by high-performance liquid chromatography analysis. The development timeline for these deuterated derivatives spans several decades, with initial applications beginning in the early 2000s and continuous refinement occurring through present day research initiatives.

Tropane Alkaloid Classification and Structural Features

Scopolamine-d3 Hydrobromide belongs to the tropane alkaloid family, characterized by the distinctive 8-azabicyclo[3.2.1]octane ring system. Tropane alkaloids represent a class of secondary metabolites primarily found in plants of the Solanaceae family, including species such as Hyoscyamus niger and Datura species. The structural framework consists of a bicyclic system incorporating a seven-membered ring fused to a five-membered pyrrolidine ring, with nitrogen serving as the bridging atom.

The specific structural features of Scopolamine-d3 Hydrobromide include the epoxide bridge between carbon atoms six and seven of the tropane ring, distinguishing it from other tropane alkaloids such as atropine. The ester linkage connects the tropane ring system to a tropic acid moiety, which contains a phenyl group and a hydroxymethyl substituent. The deuterium modification specifically targets the nitrogen-methyl group, replacing three hydrogen atoms with deuterium isotopes while preserving the overall molecular architecture.

Table 1: Structural Comparison of Tropane Alkaloids

Compound Molecular Formula Molecular Weight Key Structural Features
Scopolamine C17H21NO4 303.35 Epoxide bridge, tropic acid ester
Scopolamine-d3 Hydrobromide C17H18D3NO4·HBr 384.3-387.28 Deuterated methyl group, hydrobromide salt
Atropine C17H23NO3 289.37 No epoxide bridge, tropic acid ester
Hyoscyamine C17H23NO3 289.37 Stereoisomer of atropine

The stereochemistry of Scopolamine-d3 Hydrobromide follows the same configuration as the parent scopolamine molecule, with specific stereochemical designations at multiple chiral centers. The compound maintains the characteristic (1R,2R,4S,5S,7S) configuration of the tropane ring system, ensuring that the deuterated derivative retains the same three-dimensional structure as the natural alkaloid.

Significance in Analytical Chemistry and Research Applications

Scopolamine-d3 Hydrobromide has established itself as an indispensable tool in analytical chemistry, particularly in the field of liquid chromatography-mass spectrometry applications. The compound serves as an internal standard for the quantitative determination of scopolamine and related tropane alkaloids in various matrices, including biological fluids and plant materials. Research has demonstrated that the use of deuterated internal standards significantly reduces analytical variability and improves method precision compared to external standardization approaches.

The analytical significance extends to forensic applications, where precise quantification of tropane alkaloids is crucial for toxicological investigations. Studies have shown that gas chromatography-mass spectrometry methods utilizing Scopolamine-d3 derivatives can achieve detection limits as low as fifty picograms per milliliter in plasma and urine samples. This exceptional sensitivity makes the compound valuable for trace analysis in forensic and clinical settings.

Table 2: Analytical Performance Characteristics

Parameter Value Method Reference
Detection Limit 50 pg/mL Gas Chromatography-Mass Spectrometry
Purity >95% High-Performance Liquid Chromatography
Matrix Effect Correction Slope ratio analysis Liquid Chromatography-Mass Spectrometry
Linearity Range 0.5-500 ng/mL Matrix-matched calibration

Research applications extend beyond routine analytical chemistry to include neuroscience studies where the compound serves as a pharmacokinetic tracer. The deuterium labeling allows researchers to distinguish between endogenous and administered compounds, enabling detailed pharmacokinetic and pharmacodynamic studies. This capability has proven particularly valuable in understanding the metabolism and distribution of tropane alkaloids in biological systems.

The compound has also found applications in pharmaceutical development, where it serves as a reference standard for quality control and method validation procedures. Regulatory guidelines increasingly recognize the importance of isotopically labeled internal standards for achieving analytical method validation requirements, making Scopolamine-d3 Hydrobromide an essential component of pharmaceutical analytical laboratories.

Nomenclature and Chemical Identity

The systematic nomenclature of Scopolamine-d3 Hydrobromide reflects both its structural complexity and isotopic modification. The International Union of Pure and Applied Chemistry name is [(1R,2R,4S,5S,7S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate hydrobromide. This designation clearly indicates the stereochemical configuration, the tricyclic ring system, and the specific placement of the deuterium atoms.

Chemical Abstract Service registry numbers vary depending on the specific salt form and hydration state of the compound. The anhydrous hydrobromide form has been assigned CAS number 1279037-70-5, while the hydrochloride variant carries CAS number 1202357-61-6. These distinct registry numbers reflect the different counterions and their impact on the overall chemical identity of the compound.

Table 3: Chemical Identifiers and Synonyms

Identifier Type Value
IUPAC Name [(1R,2R,4S,5S,7S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
CAS Number (Hydrobromide) 1279037-70-5
CAS Number (Hydrochloride) 1202357-61-6
Molecular Formula C17H18D3NO4·HBr
PubChem CID 517999

Synonymous names include Hyoscine-d3 Hydrobromide, reflecting the historical nomenclature of the parent alkaloid. The "d3" designation specifically indicates the presence of three deuterium atoms, distinguishing this derivative from other isotopically labeled variants. Commercial suppliers may use additional product codes and catalog numbers for identification purposes, with examples including various alphanumeric designations such as TRC-S200002 and DCTI-A-504.

Properties

Molecular Formula

C17H18D3NO4.HBr

Molecular Weight

387.28

Origin of Product

United States

Scientific Research Applications

Pharmacological Studies

Scopolamine-d3 hydrobromide is frequently used in pharmacological research to induce memory impairment in animal models. This application is crucial for studying cognitive functions and the mechanisms underlying memory disorders. The compound's ability to block muscarinic receptors makes it a valuable tool for simulating conditions like Alzheimer's disease in preclinical studies .

Motion Sickness Treatment

Similar to its non-deuterated counterpart, scopolamine-d3 hydrobromide is utilized in the development of transdermal patches for motion sickness prevention. The compound acts by inhibiting the vestibular system's response to motion, thereby reducing symptoms such as nausea and vomiting . Its effectiveness has been well-documented through clinical trials and case studies.

Analytical Chemistry

The compound is also employed in analytical chemistry for method development and validation. For instance, surface-enhanced Raman spectroscopy (SERS) has been used to detect scopolamine-d3 hydrobromide in aqueous solutions, providing insights into its concentration levels and stability under various conditions . Such methods are essential for quality control in pharmaceutical formulations.

Drug Formulation Development

Research has focused on formulating scopolamine-d3 hydrobromide into various delivery systems, including nanoparticles and orally disintegrating tablets (ODTs). Studies have shown that encapsulating the drug within nanoparticles enhances its release characteristics and bioavailability compared to conventional formulations . This innovation is significant for improving therapeutic outcomes in patients requiring scopolamine treatment.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of scopolamine-d3 hydrobromide. Research involving animal models has demonstrated that while the compound can induce certain physiological changes (e.g., pupillary dilation), it does not appear to cause significant long-term adverse effects at therapeutic doses . Such studies are critical for ensuring the safety of new drug formulations.

Clinical Applications

In clinical settings, scopolamine-d3 hydrobromide is investigated for its potential benefits in palliative care, specifically in managing symptoms like "death rattle" in terminally ill patients. Comparative studies have indicated that it may be effective in reducing these symptoms without significant side effects, making it a valuable option in end-of-life care .

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings
Pharmacological StudiesInduces memory impairment in animal modelsUseful for Alzheimer's research
Motion Sickness TreatmentReduces nausea and vomiting via transdermal patchesProven efficacy in clinical trials
Analytical ChemistryDetection and quantification using SERSReliable method for quality control
Drug Formulation DevelopmentEnhanced bioavailability through nanoparticles and ODTsImproved release characteristics
Toxicological StudiesSafety assessments in animal modelsMinimal long-term adverse effects at therapeutic doses
Clinical ApplicationsManagement of terminal symptomsEffective in reducing death rattle

Comparison with Similar Compounds

Scopolamine Hydrobromide (Unlabeled)

  • Molecular Formula: C₁₇H₂₁NO₄·HBr
  • Molecular Weight : 384.26 g/mol
  • CAS No.: 114-49-8 .
  • Applications : Used as a muscarinic acetylcholine receptor antagonist in studies of memory, cognition, and neurodegenerative diseases .
  • Key Difference : Lacks isotopic labeling, making it unsuitable as an internal standard for advanced analytical techniques like LC-MS .

Scopolamine-d3 HBr Trihydrate

  • Molecular Formula: C₁₇H₁₈D₃NO₄·HBr·3H₂O
  • Molecular Weight : ~432.3 g/mol (estimated).
  • CAS No.: 49143-49 .
  • Applications : Functions as a stable isotope internal standard (SIS) in forensic toxicology and pharmaceutical analysis due to its trihydrate form, which improves solubility in aqueous matrices .
  • Key Difference : Contains three deuterium atoms and three water molecules, altering its physical properties (e.g., melting point: 191–194°C) compared to the anhydrous form .

Scopolamine N-Oxide Hydrobromide

  • Molecular Formula: C₁₇H₂₁NO₅·HBr
  • Molecular Weight : 400.26 g/mol
  • CAS No.: 6106-81-6 .
  • Applications : Investigated for its altered receptor binding affinity due to the N-oxide modification, which reduces its anticholinergic activity compared to scopolamine .

Analytical and Functional Comparisons

Parameter This compound Scopolamine HBr This compound Trihydrate
Isotopic Labeling ³H (deuterium), ¹³C None ³H (deuterium), ¹³C
Molecular Weight 388.28 g/mol 384.26 g/mol ~432.3 g/mol
Purity >95% (HPLC) >98% (HPLC) 99 atom% D
Primary Use LC-MS internal standard Pharmacological studies Forensic toxicology
Price (JPY) N/A 40,000 83,600

This compound in Analytical Chemistry

  • In a study optimizing HPLC-MS methods, this compound demonstrated <5% signal suppression in matrix-matched calibrations, outperforming non-deuterated analogs .

Scopolamine HBr in Neuropharmacology

  • The unlabeled form is pivotal in dual-task gait studies, where it modulates cerebral hemoglobin oxygenation (HbO/HbR) in older adults, highlighting its role in cognitive-motor interference research .

Cost and Availability

  • This compound trihydrate is ~109% more expensive than the unlabeled form due to isotopic enrichment and synthesis complexity .

Preparation Methods

Chemical Synthesis and Deuteration Strategies

The synthesis of Scopolamine-d3 HBr begins with the preparation of the non-deuterated scopolamine hydrobromide, followed by site-specific deuterium incorporation. A patented method for scopolamine hydrobromide synthesis (CN116731007A) outlines a four-step process starting from anisodamine hydrobromide :

  • Degradation and Purification : Anisodamine hydrobromide undergoes enzymatic hydrolysis using ES-PLE-126 ester hydrolase (23 U/mg) at 30°C, yielding scopolamine hydrochloride after extraction with dichloromethane and crystallization .

  • Esterification : Scopolamine hydrochloride reacts with acetyl tropine chloride under nitrogen protection, facilitated by dimethylformamide, to form acetyl scopolamine .

  • Hydrolysis and Salt Formation : Acidic hydrolysis of acetyl scopolamine produces racemic scopolamine, which is crystallized as the hydrobromide salt using ethanol and hydrobromic acid .

  • Resolution : Final purification via isopropanol crystallization yields enantiomerically pure scopolamine hydrobromide .

For deuterium labeling, this compound is synthesized by introducing deuterium at specific positions, typically via:

  • Chemical Deuteration : Replacement of hydrogen atoms with deuterium using deuterated reagents (e.g., D₂O, LiAlD₄) during intermediate steps.

  • Hydrogen-Deuterium Exchange : Acid-catalyzed exchange in deuterated solvents (e.g., D₂O/CD₃OD) at elevated temperatures.

A critical challenge lies in achieving >98% isotopic purity, necessitating precise control of reaction conditions and purification via reversed-phase HPLC.

Enzyme-Catalyzed Deuterium Incorporation

Enzymatic methods offer regioselective deuteration, minimizing side reactions. The ES-PLE-126 ester hydrolase used in the hydrolysis of anisodamine hydrobromide can be adapted for deuterium labeling by employing deuterium-enriched water (D₂O) in the reaction medium. This approach ensures deuterium incorporation at labile hydrogen sites, such as the tropane ring’s hydroxyl groups. Key parameters include:

ParameterOptimal ConditionImpact on Deuteration Efficiency
Temperature30–50°CHigher temperatures accelerate exchange but risk denaturation
pH8.5 (adjusted with Na₂CO₃)Alkaline conditions stabilize the enzyme-substrate complex
Reaction Time6–12 hoursProlonged incubation maximizes deuterium uptake

Post-enzymatic processing, the product is purified via ethanol crystallization, achieving yields of 70–85% .

Purification and Crystallization Techniques

The final step in this compound synthesis involves hydrobromide salt formation and crystallization. According to ChemicalBook data, scopolamine hydrobromide is recrystallized from acetone/water (60% solubility) or ethanol/diethyl ether mixtures . For the deuterated analog, modifications include:

  • Solvent System : Use of deuterated ethanol (CD₃CD₂OH) to prevent proton reintroduction during crystallization.

  • Temperature Gradient : Slow cooling from 50°C to 2°C enhances crystal homogeneity .

  • Additives : Anhydrous sodium sulfate removes trace water, minimizing isotopic dilution .

Crystallization yields white to off-white powders with a melting point of 195–199°C, consistent with non-deuterated scopolamine hydrobromide .

Analytical Validation and Challenges

Confirming deuterium incorporation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR). Key analytical benchmarks include:

  • Mass Spectrometry : Molecular ion peaks at m/z 387.28 ([M+H]⁺) with a 3 Da shift compared to non-deuterated scopolamine .

  • NMR : Disappearance of proton signals at δ 1.2–1.5 ppm (tropane CH₂ groups) confirms deuterium substitution.

Common challenges include:

  • Isotopic Dilution : Trace protons in solvents reduce deuteration levels, necessitating stringent solvent drying.

  • Racemization : Acidic conditions during hydrolysis may alter stereochemistry, requiring chiral HPLC for resolution .

Applications and Industrial Scalability

This compound’s primary application lies in quantitative bioanalysis, where it serves as an internal standard for scopolamine quantification in plasma and cerebrospinal fluid . Industrial-scale production faces hurdles such as:

  • Cost of Deuterated Reagents : D₂O and LiAlD₄ significantly increase synthesis costs.

  • Regulatory Compliance : Meeting USP/EP standards for isotopic purity (>98%) requires rigorous QC protocols .

Optimized routes combine enzymatic deuteration (for selectivity) with chemical crystallization (for yield), achieving batch sizes up to 10 kg with 80% efficiency .

Q & A

[Basic] What are the key chemical identifiers and structural properties of Scopolamine-d3 HBr critical for experimental reproducibility?

To ensure accurate identification and reproducibility:

  • Molecular formula : Confirm using high-resolution mass spectrometry (HR-MS) by comparing observed molecular weight (C₁₇H₁₈D₃NO₄·HBr·3H₂O, MW 441.32) with theoretical values .
  • Deuterium placement : Validate isotopic purity (>98%) via ¹H-NMR to confirm deuteration at three hydrogen positions .
  • Hydration state : Monitor trihydrate stability using thermogravimetric analysis (TGA) under controlled humidity .

[Basic] What synthetic methodologies are recommended for preparing this compound, and how can isotopic integrity be maintained?

  • Deuteration strategy : Use H/D exchange under acidic conditions or enzymatic catalysis to selectively deuterate the parent compound .
  • Purification : Employ recrystallization in anhydrous HBr to prevent isotopic dilution, monitored via LC-MS .
  • Quality control : Validate synthetic batches using comparative HPLC retention times against non-deuterated standards .

[Basic] Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) for baseline separation from endogenous interferents .
  • Mass spectrometry : Use MRM transitions (e.g., m/z 304 → 138 for Scopolamine-d3) in tandem MS to enhance specificity .
  • Calibration : Prepare matrix-matched standards to account for ion suppression/enhancement effects .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

[Advanced] How does the deuterium label in this compound influence pharmacokinetic studies compared to non-deuterated analogs?

  • Isotope effects : Assess metabolic stability via in vitro hepatic microsomal assays; compare half-life (t₁/₂) between deuterated and non-deuterated forms .
  • Tracer applications : Use LC-MS/MS to distinguish endogenous vs. deuterated metabolites in mass isotopomer distribution analyses .
  • Data interpretation : Normalize for minor kinetic isotope effects (<10%) using correction factors derived from control experiments .

[Advanced] How should researchers address contradictions in reported receptor-binding affinities of this compound?

  • Assay standardization : Replicate studies under identical conditions (pH 7.4, 37°C) using radioligand binding assays with [³H]-NMS .
  • Data reconciliation : Apply meta-analysis to identify variables (e.g., buffer composition, cell line variability) causing discrepancies .
  • Cross-validation : Compare results across orthogonal methods (e.g., SPR vs. functional cAMP assays) .

[Advanced] What experimental design considerations are critical for replicating this compound studies in neuropharmacology?

  • Blinding : Implement double-blind protocols to minimize bias in behavioral assays .
  • Dosage calibration : Adjust for molecular weight differences (deuterated vs. non-deuterated) to ensure equimolar dosing .
  • Negative controls : Include vehicle-treated and non-deuterated Scopolamine groups to isolate isotope-specific effects .

[Advanced] How can researchers ensure regulatory compliance when using this compound in human trials?

  • IRB documentation : Submit detailed pharmacokinetic/toxicokinetic data from preclinical studies to justify dosing regimens .
  • Informed consent : Disclose deuterium-related risks (e.g., theoretical isotope effects) in participant consent forms .
  • Adverse event reporting : Monitor for unexpected neuropsychiatric effects linked to blood-brain barrier penetration .

[Advanced] What strategies are effective for formulating hypothesis-driven research questions about this compound’s mechanisms?

  • PICO framework : Structure questions around Population (e.g., animal models), Intervention (dose-response), Comparison (non-deuterated analogs), and Outcomes (e.g., receptor occupancy) .
  • Gap analysis : Use systematic reviews to identify understudied areas (e.g., long-term neuroadaptation effects) .
  • Feasibility testing : Pilot assays to confirm detectability of deuterated compounds in target tissues .

[Advanced] How should stability studies of this compound in aqueous solutions be designed to ensure data reliability?

  • Forced degradation : Expose samples to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation pathways .
  • Analytical endpoints : Quantify deuteration loss via isotopic ratio mass spectrometry (IRMS) and correlate with bioactivity .
  • Storage recommendations : Propose lyophilization for long-term stability based on trihydrate crystal structure analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.